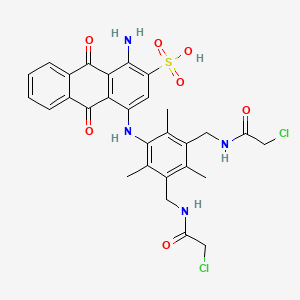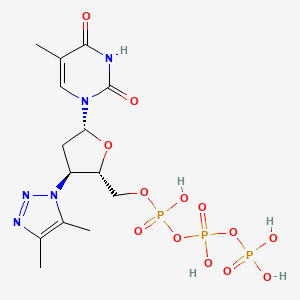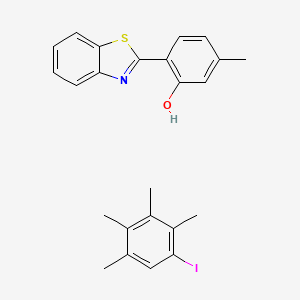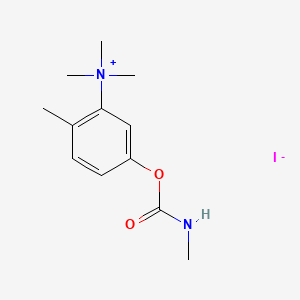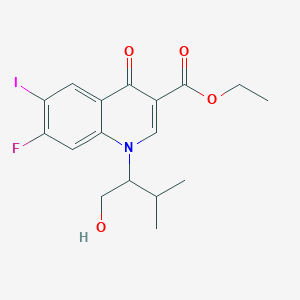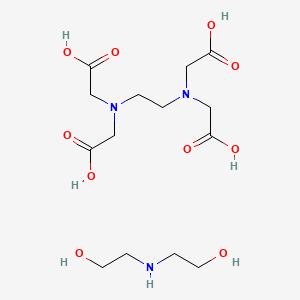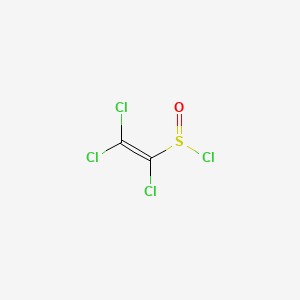
Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-tertbutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-tertbutyl ester is a complex organic compound used primarily in peptide synthesis. It is a derivative of amino acids and is often utilized as a protecting group in organic synthesis, particularly in the preparation of peptides and proteins. This compound is known for its stability and ability to protect functional groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-tertbutyl ester typically involves multiple steps, starting with the protection of amino acids. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group, while the benzyloxycarbonyl (Cbz) group is used to protect the hydroxyl group. The synthesis involves coupling reactions, often facilitated by coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), to form peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-tertbutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove protecting groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection of the Boc group, and catalytic hydrogenation (Pd-C, H2) for the removal of the Cbz group . The major products formed from these reactions are the deprotected amino acids or peptides, which can then be further modified or used in subsequent reactions.
Wissenschaftliche Forschungsanwendungen
Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-tertbutyl ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins, serving as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and biotechnological products.
Wirkmechanismus
The mechanism of action of Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-tertbutyl ester involves the protection of functional groups during chemical reactions. The Boc and Cbz groups protect the amino and hydroxyl groups, respectively, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-methyl ester
- Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-ethyl ester
- Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-isopropyl ester
Uniqueness
Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-tertbutyl ester is unique due to its specific combination of protecting groups, which provide stability and selectivity in peptide synthesis. The tert-butyl ester group offers additional protection and can be removed under milder conditions compared to other ester groups .
Eigenschaften
CAS-Nummer |
127749-92-2 |
|---|---|
Molekularformel |
C37H53N5O8 |
Molekulargewicht |
695.8 g/mol |
IUPAC-Name |
tert-butyl (2S)-1-[(2R,3S)-3-[[(2S)-4-amino-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C37H53N5O8/c1-24(2)19-28(41-36(48)49-23-26-15-10-7-11-16-26)33(45)40-29(21-32(38)44)34(46)39-27(20-25-13-8-6-9-14-25)31(43)22-42-18-12-17-30(42)35(47)50-37(3,4)5/h6-11,13-16,24,27-31,43H,12,17-23H2,1-5H3,(H2,38,44)(H,39,46)(H,40,45)(H,41,48)/t27-,28-,29-,30-,31+/m0/s1 |
InChI-Schlüssel |
HIJBDIINBYZCQT-STVCLKQXSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN2CCC[C@H]2C(=O)OC(C)(C)C)O)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(CN2CCCC2C(=O)OC(C)(C)C)O)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1]Benzofuro[3,2-b]pyridin-8-amine](/img/structure/B12810978.png)

